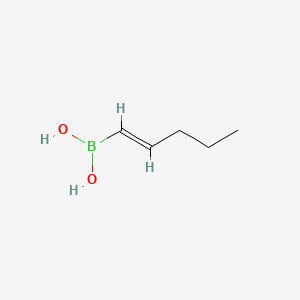

Pent-1-en-1-ylboronic acid

Description

The exact mass of the compound Pent-1-en-1-ylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pent-1-en-1-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pent-1-en-1-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-pent-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKWJOZHNDPWIM-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59239-44-0 | |

| Record name | (1E)-(Pent-1-en-1-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatility of an Alkenylboronic Acid

An In-depth Technical Guide to the Chemical Properties and Applications of Pent-1-en-1-ylboronic Acid

Abstract: This technical guide provides a comprehensive overview of pent-1-en-1-ylboronic acid, a key intermediate in modern organic synthesis. The document delves into its physicochemical properties, synthetic methodologies, spectroscopic characterization, and core reactivity, with a particular focus on its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Authored for researchers, chemists, and drug development professionals, this guide synthesizes fundamental chemical principles with practical, field-proven insights to facilitate its effective application in the laboratory.

Pent-1-en-1-ylboronic acid is a member of the versatile class of organoboron compounds known as alkenylboronic acids. These reagents have become indispensable tools in synthetic chemistry, primarily for their ability to form new carbon-carbon bonds with exceptional precision and functional group tolerance.[1] Their stability, low toxicity, and predictable reactivity make them superior reagents in many contexts, particularly as nucleophilic partners in the celebrated Suzuki-Miyaura cross-coupling reaction.[2][3]

The pent-1-en-1-yl moiety serves as a valuable building block, enabling the introduction of a five-carbon alkenyl chain into complex molecular architectures. This capability is of paramount importance in the fields of drug discovery, natural product synthesis, and materials science, where the construction of conjugated systems and intricate carbon skeletons is a frequent objective.[4][5] This guide will explore the essential chemical properties and practical applications that define pent-1-en-1-ylboronic acid as a cornerstone reagent.

Physicochemical and Structural Properties

Pent-1-en-1-ylboronic acid is typically handled as a solid at room temperature. Its properties are defined by the interplay between the boronic acid headgroup and the alkenyl tail. The compound exists predominantly as the (E)-isomer (trans) due to greater thermodynamic stability, though the (Z)-isomer can also be synthesized.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | (E)-Pent-1-en-1-ylboronic acid | [6] |

| Synonyms | trans-(Pent-1-en-1-yl)boronic acid | [7] |

| CAS Number | 59239-44-0 (E-isomer)[6][7]; 104376-24-1 (isomer undefined)[8][9] | [6][7][8][9] |

| Molecular Formula | C₅H₁₁BO₂ | [6][8] |

| Molecular Weight | 113.95 g/mol | [6][8] |

| Appearance | Solid | [10] |

| Melting Point | 100-105 °C | [10] |

| Storage Conditions | Store at -20°C under a nitrogen atmosphere.[6] Keep in a dark, cool, and dry place.[11][12] | [6][11][12] |

graph "Chemical_Structure" { layout=neato; node [shape=none, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=12, fontname="Arial"];// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0!"]; C3 [label="C", pos="2.4,0.5!"]; C4 [label="C", pos="3.6,0!"]; C5 [label="C", pos="4.8,0.5!"]; B [label="B", pos="-1.2,0.5!"]; O1 [label="O", pos="-2.0, -0.2!"]; H_O1 [label="H", pos="-2.5, -0.5!"]; O2 [label="O", pos="-1.5, 1.5!"]; H_O2 [label="H", pos="-1.8, 2.0!"]; H1 [label="H", pos="0,-0.6!"]; H2 [label="H", pos="1.2,-0.6!"]; // Edges for bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C1 -- B [len=1.5]; B -- O1 [len=1.5]; O1 -- H_O1 [len=1.0]; B -- O2 [len=1.5]; O2 -- H_O2 [len=1.0]; C1 -- H1 [len=1.0]; C2 -- H2 [len=1.0]; // Double bond edge [style=bold, len=1.34]; C1 -- C2;

}

Caption: Structure of (E)-pent-1-en-1-ylboronic acid.

Synthesis and Spectroscopic Characterization

Synthetic Pathway: Hydroboration of Alkynes

The most prevalent and stereoselective method for synthesizing alkenylboronic acids is the hydroboration of terminal alkynes.[13][14] This reaction involves the syn-addition of a borane reagent across the carbon-carbon triple bond, where the boron atom adds to the terminal carbon (an anti-Markovnikov addition).[14][15] The resulting alkenylborane intermediate is then hydrolyzed to yield the desired alkenylboronic acid.

Caption: General workflow for the synthesis of pent-1-en-1-ylboronic acid.

Protocol 1: Synthesis via Hydroboration of 1-Pentyne

This protocol describes a representative synthesis using catecholborane, a common hydroborating agent.

1. Reaction Setup:

-

Under an inert atmosphere (e.g., nitrogen or argon), add 1-pentyne (1.0 eq.) to a flame-dried flask containing a suitable anhydrous solvent (e.g., THF).

-

Cool the solution to 0°C in an ice bath.

2. Hydroboration:

-

Slowly add catecholborane (1.05 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alkyne.

-

Causality: Catecholborane is chosen for its moderate reactivity and high regioselectivity, favoring the addition of boron to the terminal carbon of the alkyne. The syn-addition mechanism ensures the formation of the (E)-alkenylboronate ester.[13]

3. Hydrolysis:

-

Carefully add water to the reaction mixture to hydrolyze the intermediate catechol ester.

-

Stir vigorously for 1-2 hours. The boronic acid may precipitate.

4. Workup and Isolation:

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield pure (E)-pent-1-en-1-ylboronic acid.

Analytical Characterization

Confirming the structure and purity of the synthesized product is critical.

-

¹H NMR: The spectrum will show characteristic signals for the vinylic protons. For the (E)-isomer, the proton on the boron-bearing carbon (C1) and the adjacent carbon (C2) will appear as doublets of triplets with a large coupling constant (J ≈ 18 Hz), indicative of a trans relationship.

-

¹³C NMR: Resonances for the sp²-hybridized carbons of the double bond will be observed, typically in the 120-150 ppm range.

-

¹¹B NMR: A single, broad peak is expected in the range of 28-33 ppm, which is characteristic of a trigonal (sp²-hybridized) boronic acid.[16][17]

-

FT-IR Spectroscopy: Key stretches include a broad O-H band (~3300 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and a strong B-O stretch (~1350 cm⁻¹).[18]

Chemical Reactivity and Core Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of pent-1-en-1-ylboronic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process forms a C-C bond between the alkenylboronic acid and an organohalide or triflate (R-X).[2][19]

The reaction is highly valued for its operational simplicity, mild conditions, and tolerance of a wide array of functional groups. It proceeds via a well-established catalytic cycle.[2][3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond of the organohalide, forming a Pd(II) complex.[2]

-

Transmetalation: The base activates the boronic acid to form a boronate species, which is more nucleophilic. This species transfers its organic group (pent-1-en-1-yl) to the palladium center, displacing the halide.[1][20] This is the rate-determining step in many cases.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product (R-R') and regenerating the Pd(0) catalyst.[3]

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol outlines the coupling of (E)-pent-1-en-1-ylboronic acid with an aryl bromide.

1. Reagent Preparation:

-

In a reaction vessel, combine the aryl bromide (1.0 eq.), (E)-pent-1-en-1-ylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Causality: An excess of the boronic acid is often used to drive the reaction to completion. The choice of base is critical; it must be strong enough to facilitate boronate formation but not so strong as to cause unwanted side reactions. Carbonates are frequently effective.[2]

2. Reaction Execution:

-

Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane/water).

-

Heat the mixture under an inert atmosphere to 80-100°C.

-

Monitor the reaction progress by TLC or GC-MS.

3. Workup and Purification:

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the residue by column chromatography to isolate the coupled product.

Stability, Handling, and Safety

While generally stable, pent-1-en-1-ylboronic acid requires careful handling to ensure its integrity and safe use.

-

Stability: Alkenylboronic acids can be susceptible to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source, which is often accelerated by acid or base. They can also undergo dehydration to form cyclic trimers known as boroxines .[16]

-

Handling: Always handle the compound in a well-ventilated area or fume hood.[21][22] Avoid creating dust.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][21]

-

Storage: For long-term viability, store the solid under an inert atmosphere (nitrogen or argon), tightly sealed, and in a cool, dark, and dry environment, often at refrigerated or freezer temperatures.[6][11]

Table 2: GHS Safety Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [11] |

| Signal Word | Warning | [11][23] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [12][23] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][21] |

Conclusion: A Strategic Synthetic Tool

Pent-1-en-1-ylboronic acid stands out as a highly effective and strategic reagent in the arsenal of the modern synthetic chemist. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an ideal choice for constructing complex molecules. Its central role in the robust and versatile Suzuki-Miyaura cross-coupling reaction ensures its continued and widespread application in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials. Proper understanding of its handling, stability, and reaction mechanisms, as detailed in this guide, is the key to unlocking its full synthetic potential.

References

-

Brown Hydroboration. Organic Chemistry Portal. [Link]

-

Hydroboration of Alkenes. Master Organic Chemistry. [Link]

-

(PENT-1-EN-1-YL)BORONIC ACID | CAS 104376-24-1. Matrix Fine Chemicals. [Link]

-

Hydroboration Oxidation of Alkenes. Chemistry Steps. [Link]

-

Hydroboration–oxidation reaction. Wikipedia. [Link]

-

Mechanism for Hydroboration Oxidation of Alkenes. BYJU'S. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

-

Design and discovery of boronic acid drugs. PubMed. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate. [Link]

-

Recent developments in the medicinal chemistry of single boron atom-containing compounds. National Institutes of Health (NIH). [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

- Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester.

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

(1E)-(Pent-1-en-1-yl)boronic Acid | 59239-44-0. Pharmaffiliates. [Link]

-

1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. [Link]

-

Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. DergiPark. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. mdpi.com [mdpi.com]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. (PENT-1-EN-1-YL)BORONIC ACID | CAS 104376-24-1 [matrix-fine-chemicals.com]

- 9. scbt.com [scbt.com]

- 10. 1-戊烯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Pent-4-en-1-ylboronic acid | 886747-03-1 [sigmaaldrich.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. Brown Hydroboration [organic-chemistry.org]

- 14. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. tcichemicals.com [tcichemicals.com]

- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 21. fishersci.com [fishersci.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

- 23. dempochem.com [dempochem.com]

Introduction: The Strategic Importance of Alkenylboronic Acids in Modern Drug Discovery

An In-depth Technical Guide to (E)-Pent-1-en-1-ylboronic Acid for Advanced Chemical Synthesis

In the landscape of contemporary medicinal chemistry and process development, the ability to forge carbon-carbon bonds with precision and predictability is paramount. Among the vast toolkit available to the synthetic chemist, boronic acids have emerged as exceptionally versatile and indispensable reagents.[1][2] Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have cemented their role as foundational building blocks in the synthesis of complex molecular architectures.[3]

This guide focuses on a specific yet highly valuable member of this class: (E)-Pent-1-en-1-ylboronic acid . As an alkenylboronic acid, it provides a direct pathway for the stereospecific introduction of a linear, five-carbon alkenyl chain. This moiety is a common feature in numerous biologically active compounds and serves as a critical synthon for constructing conjugated diene systems, polyolefins, and other complex organic structures central to drug development programs.[4]

This document serves as a technical whitepaper for research scientists and drug development professionals. It moves beyond a simple recitation of properties to provide a senior application scientist’s perspective on the causality behind its synthesis, the practical challenges of its purification, and a detailed, field-proven protocol for its most significant application—the Suzuki-Miyaura cross-coupling reaction.

Chapter 1: Core Compound Identification and Physicochemical Properties

Precise identification is the bedrock of reproducible science. (E)-Pent-1-en-1-ylboronic acid is most commonly identified by CAS Number 59239-44-0 .[5][6][][8] It is crucial to distinguish this specific (E)- or trans-isomer from the mixture of isomers that may be referenced under CAS Number 104376-24-1.[9][10][11] The stereochemical purity of the (E)-isomer is critical for achieving stereospecificity in subsequent coupling reactions.

The key physicochemical properties of (E)-Pent-1-en-1-ylboronic acid are summarized below for rapid reference and experimental planning.

| Property | Value | Source |

| CAS Number | 59239-44-0 | [5][6] |

| Molecular Formula | C₅H₁₁BO₂ | [5][6] |

| Molecular Weight | 113.95 g/mol | [5][6] |

| IUPAC Name | [(E)-pent-1-enyl]boronic acid | [] |

| Synonyms | trans-Pent-1-en-1-ylboronic acid, (1E)-(Pent-1-en-1-yl)boronic acid | [6][12] |

| Appearance | Typically a white to off-white solid | |

| Purity | Commercially available at ≥98% | [5][6] |

| Storage Conditions | -20°C, stored under an inert atmosphere (e.g., Nitrogen) | [5][8] |

Chapter 2: Synthesis Pathway: Hydroboration of Terminal Alkynes

The most reliable and stereoselective method for preparing (E)-alkenylboronic acids is the hydroboration of a terminal alkyne, followed by hydrolysis. This approach offers excellent control over stereochemistry, yielding the desired anti-Markovnikov addition product.

The synthesis of (E)-Pent-1-en-1-ylboronic acid is efficiently achieved through the hydroboration of 1-pentyne. The choice of borane reagent is critical; catecholborane is often preferred as it proceeds cleanly and the resulting catechol ester can be easily hydrolyzed to the desired boronic acid.

Experimental Rationale:

-

Choice of Alkyne: 1-Pentyne serves as the direct precursor, providing the five-carbon backbone.

-

Choice of Borane: Catecholborane is a mild and effective hydroborating agent. Unlike borane-THF or other borane complexes, it exhibits a reduced tendency for over-reduction or side reactions. The resulting boronate ester is stable enough for workup but readily hydrolyzed.

-

Stereoselectivity: The reaction proceeds via a syn-addition of the H-B bond across the triple bond. Subsequent protonolysis of the C-B bond during hydrolysis occurs with retention of configuration, locking in the (E)-geometry.

Synthetic Workflow Diagram

Caption: Synthetic workflow for (E)-Pent-1-en-1-ylboronic acid via hydroboration.

Chapter 3: Purification and Characterization: A Self-Validating System

Boronic acids are notoriously challenging to purify via standard silica gel chromatography. The Lewis acidic boron center interacts strongly with the silanol groups of the silica gel, often leading to significant streaking, low recovery, or even decomposition on the column.[13][14] Therefore, non-chromatographic methods are strongly preferred.

A robust and scalable purification protocol relies on an acid-base extraction, leveraging the amphoteric nature of the boronic acid.[15]

Purification Protocol (Acid-Base Extraction):

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Base Extraction: Transfer the organic solution to a separatory funnel and extract with a cold, aqueous base solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form the water-soluble boronate salt, which partitions into the aqueous layer. Most organic impurities will remain in the organic layer.

-

Separation: Separate the aqueous layer containing the boronate salt.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1 M HCl) to a pH of ~2-3. The pure boronic acid will precipitate out as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry thoroughly under high vacuum.

This method is self-validating because only compounds with an acidic proton (like the target boronic acid) will be extracted and subsequently re-precipitated, ensuring a high degree of purity.

Purification Strategy Decision Workflow

Caption: Decision tree for the purification of boronic acids.

Characterization:

-

¹H NMR: Confirms the structure and, critically, the (E)-stereochemistry via the large coupling constant (typically >15 Hz) between the vinylic protons.

-

GC-MS: Confirms the molecular weight (m/z = 113.95) and provides an assessment of purity.

Chapter 4: The Suzuki-Miyaura Cross-Coupling: The Premier Application

The paramount application of (E)-Pent-1-en-1-ylboronic acid is its use in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forges a C(sp²)-C(sp²) bond between the alkenylboronic acid and an organohalide (or triflate), catalyzed by a palladium complex.[4][16] It is a cornerstone of modern synthesis due to its high functional group tolerance, mild reaction conditions, and excellent stereospecificity.[17][18]

The reaction proceeds via a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the pentenyl chain) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chapter 5: Experimental Protocol: Stereoretentive Suzuki-Miyaura Coupling

This protocol describes a representative coupling of (E)-Pent-1-en-1-ylboronic acid with 4-bromoanisole.

Materials:

-

(E)-Pent-1-en-1-ylboronic acid (1.2 eq)

-

4-Bromoanisole (1.0 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine [PPh₃] (8 mol%)

-

Potassium Carbonate [K₂CO₃] (3.0 eq), finely ground

-

Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole, (E)-Pent-1-en-1-ylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.

-

Scientist's Note: The use of a pre-catalyst like Pd(OAc)₂ with a phosphine ligand is common. The ligand stabilizes the palladium and facilitates the catalytic cycle. The base is crucial for the transmetalation step.

-

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via cannula. The reaction mixture should be a heterogeneous slurry.

-

Scientist's Note: Degassing the solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can typically be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-1-methoxy-4-(pent-1-en-1-yl)benzene.

Conclusion

(E)-Pent-1-en-1-ylboronic acid (CAS: 59239-44-0) is more than a mere catalog chemical; it is a strategic tool for the stereospecific installation of an alkenyl fragment. Its value is fully realized in the Suzuki-Miyaura coupling, a reaction that has transformed the synthesis of biaryl compounds, conjugated systems, and other motifs prevalent in pharmaceuticals.[2] Understanding its synthesis, the nuances of its purification, and the mechanics of its application empowers researchers to leverage its full potential in accelerating the discovery and development of new chemical entities.

References

-

(PENT-1-EN-1-YL)BORONIC ACID | CAS 104376-24-1. Matrix Fine Chemicals. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

-

Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. [Link]

-

Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]

-

Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

- Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Google Books.

-

(1E)-(Pent-1-en-1-yl)boronic Acid | CAS 59239-44-0. Pharmaffiliates. [Link]

-

Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. [Link]

-

How to purify boronic acids/boronate esters?. ResearchGate. [Link]

- Process for purification of boronic acid and its derivatives.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

-

Synthesis of allylboronic acids and allylboronates. Organic Chemistry Portal. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 8. 59239-44-0|(E)-Pent-1-en-1-ylboronic acid|BLD Pharm [bldpharm.com]

- 9. (PENT-1-EN-1-YL)BORONIC ACID | CAS 104376-24-1 [matrix-fine-chemicals.com]

- 10. scbt.com [scbt.com]

- 11. chemscene.com [chemscene.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of (E)-Pent-1-en-1-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of (E)-Pent-1-en-1-ylboronic acid, a valuable reagent in organic synthesis. By delving into its structural features, spectroscopic signature, and chemical reactivity, this document aims to equip researchers with the foundational knowledge necessary for its effective application in synthetic chemistry and drug discovery.

Core Molecular Attributes

(E)-Pent-1-en-1-ylboronic acid is an organoboron compound featuring a five-carbon alkenyl chain attached to a boronic acid functional group. The "(E)" designation specifies the trans configuration of the double bond, a critical feature influencing its reactivity and steric profile.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁BO₂ | [1][2] |

| Molecular Weight | 113.95 g/mol | [1][2] |

| IUPAC Name | (1E)-(Pent-1-en-1-yl)boronic acid | [][4] |

| Synonyms | trans-(Pent-1-en-1-yl)boronic acid, (E)-1-Pentenylboronic acid | [2] |

| CAS Number | 59239-44-0 | [1][2][5] |

Elucidating the Three-Dimensional Structure

The geometry of (E)-Pent-1-en-1-ylboronic acid is dictated by the sp² hybridization of the boron atom and the carbon atoms of the double bond. This results in a trigonal planar arrangement around the boron atom. The molecule's reactivity is significantly influenced by the orientation of the vacant p-orbital on the boron atom, which is perpendicular to the plane of the C-B(OH)₂ moiety.

Computational Modeling:

Density Functional Theory (DFT) calculations offer a powerful tool for predicting the geometry and electronic properties of molecules like (E)-Pent-1-en-1-ylboronic acid. Such computational studies can provide estimates of bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture in the absence of experimental crystallographic data. These models are crucial for understanding the steric and electronic factors that govern its reactivity in processes like the Suzuki-Miyaura coupling.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of (E)-Pent-1-en-1-ylboronic acid. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on the known properties of alkenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, with coupling constants indicative of the trans configuration. The protons on the propyl chain will exhibit distinct multiplets. The hydroxyl protons of the boronic acid group are typically broad and their chemical shift can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms of the pentenyl chain. The carbons of the double bond will resonate in the characteristic alkenyl region. The carbon atom directly attached to the boron (the ipso-carbon) may show a broadened signal due to quadrupolar relaxation of the boron nucleus.[6]

-

¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing organoboron compounds. For a tricoordinate boronic acid like (E)-Pent-1-en-1-ylboronic acid, a single, relatively broad resonance is expected in the region of δ 28-33 ppm.[7][8] This chemical shift is indicative of an sp²-hybridized boron atom.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by several key absorption bands:

-

A strong and broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the alkenyl and alkyl groups just below 3000 cm⁻¹.

-

A C=C stretching vibration around 1640 cm⁻¹.

-

A strong B-O stretching vibration in the 1330-1380 cm⁻¹ region.

-

An out-of-plane C-H bending vibration for the trans double bond around 965 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. The fragmentation pattern can provide further structural information.

Synthesis and Purification: A Practical Approach

The synthesis of (E)-alkenylboronic acids is most commonly achieved through the hydroboration of terminal alkynes. This reaction offers high regio- and stereoselectivity.

Experimental Protocol: Synthesis via Hydroboration

This protocol outlines a general procedure for the synthesis of (E)-Pent-1-en-1-ylboronic acid from 1-pentyne.

**dot

Sources

Physical properties of alkenylboronic acids

An In-depth Technical Guide to the Physical Properties of Alkenylboronic Acids

Authored by a Senior Application Scientist

Abstract

Alkenylboronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), is directly influenced by their distinct physical properties. A thorough understanding of these characteristics is paramount for researchers, process chemists, and drug development professionals to ensure robust, scalable, and reproducible synthetic outcomes. This guide provides an in-depth exploration of the core physical properties of alkenylboronic acids, grounded in established scientific principles and supported by practical, field-proven insights. We will delve into their structure and bonding, stability, solubility, acidity (pKa), and crystallographic and spectroscopic signatures. This document is designed to be a comprehensive resource, offering not only theoretical understanding but also actionable experimental protocols for characterization.

Fundamental Structure and Bonding

The foundational characteristics of an alkenylboronic acid are dictated by the unique electronic nature of the boronic acid moiety (-B(OH)₂) attached to a carbon-carbon double bond. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center. This geometry, however, is not static and is highly influenced by its environment.

The vacant p-orbital on the boron atom makes it a Lewis acid, capable of accepting a pair of electrons. This Lewis acidity is a defining feature and governs many of the properties and reactions of boronic acids. There is a notable electronic interaction between the p-orbitals of the C=C double bond and the vacant p-orbital of the boron atom, which can influence the reactivity of the double bond and the acidity of the boronic acid.

In the solid state, boronic acids, including alkenylboronic acids, often exist as cyclic trimers, known as boroxines, or as linear or cyclic oligomers, formed through intermolecular dehydration. This self-assembly is a critical consideration for storage and handling, as the degree of oligomerization can affect solubility and reactivity. The equilibrium between the monomeric and oligomeric forms is influenced by factors such as concentration, temperature, and the presence of water.

Stability and Handling Considerations

A common misconception regarding boronic acids is their inherent instability. While they are susceptible to certain degradation pathways, with proper handling, they are robust reagents. The primary degradation pathway for many boronic acids is protodeboronation, the cleavage of the C-B bond by a proton source. For alkenylboronic acids, the rate of protodeboronation is generally slower than for arylboronic acids, but it can be catalyzed by acids and certain metal ions.

Another key stability concern is oxidation. The boron-carbon bond can be oxidized, and this process can be accelerated by light and the presence of radical initiators. Therefore, it is best practice to store alkenylboronic acids in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize both oxidative degradation and reaction with atmospheric moisture.

From a practical standpoint, the stability of an alkenylboronic acid in a reaction mixture is paramount. The choice of solvent, pH, and temperature can all impact the integrity of the reagent over the course of a reaction. For instance, strongly acidic conditions should be avoided to prevent protodeboronation, while strongly basic conditions can lead to the formation of ate complexes, which can have different reactivity profiles.

Solubility Profile

The solubility of alkenylboronic acids is a critical parameter for their use in synthesis, directly impacting reaction kinetics and purification strategies. Their solubility is governed by the interplay between the nonpolar alkenyl "tail" and the polar boronic acid "head."

-

In Organic Solvents: Alkenylboronic acids generally exhibit moderate solubility in a range of common organic solvents. Ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane are often good choices for Suzuki-Miyaura couplings. Alcohols, such as ethanol and isopropanol, can also be effective solvents, although the potential for esterification with the boronic acid should be considered, especially at elevated temperatures. Aromatic hydrocarbons like toluene are also frequently employed, particularly in reactions run at higher temperatures.

-

In Aqueous Systems: The boronic acid group is capable of hydrogen bonding, which imparts a degree of water solubility. However, this is often limited, especially for alkenylboronic acids with longer or more complex carbon chains. The solubility in aqueous media is highly pH-dependent. At basic pH, the boronic acid is deprotonated to form the more soluble boronate salt (-B(OH)₃⁻). This property is often exploited in purification, allowing for the extraction of the boronic acid into an aqueous base, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.

Table 1: General Solubility of Alkenylboronic Acids

| Solvent Class | General Solubility | Rationale |

| Ethers (THF, Dioxane) | Good to Moderate | Good balance of polarity to solvate the boronic acid head and nonpolarity for the alkenyl tail. |

| Alcohols (EtOH, IPA) | Good to Moderate | Can hydrogen bond with the boronic acid. Potential for esterification should be monitored. |

| Aromatic (Toluene) | Moderate | Suitable for higher temperature reactions. Solubilizes the nonpolar portion of the molecule. |

| Halogenated (DCM) | Moderate to Poor | Generally less effective than ethers or alcohols. |

| Water | Poor to Moderate | Highly pH-dependent. Solubility increases significantly at basic pH due to boronate salt formation. |

| Apolar (Hexanes) | Very Poor | The polar boronic acid group has minimal interaction with nonpolar solvents. |

Acidity (pKa)

The pKa of an alkenylboronic acid is a measure of its acidity and is a crucial parameter that influences its reactivity and its behavior in different chemical environments. Boronic acids are Lewis acids, but in the Brønsted-Lowry sense, they are weak acids. The acidity arises from the reaction of the boronic acid with water to form a tetrahedral boronate species, which then releases a proton.

R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺

The pKa values for most alkenylboronic acids typically fall in the range of 8.5 to 10. This means that at neutral pH, the boronic acid exists predominantly in its neutral, trigonal planar form. As the pH of the solution increases and approaches the pKa, the equilibrium shifts towards the formation of the anionic, tetrahedral boronate species. This transformation is central to the mechanism of the Suzuki-Miyaura coupling, where the formation of the boronate is often a key step in the transmetalation cycle.

The electronic nature of the alkenyl group can influence the pKa. Electron-withdrawing groups attached to the double bond will increase the Lewis acidity of the boron atom, leading to a lower pKa. Conversely, electron-donating groups will decrease the Lewis acidity and result in a higher pKa.

Crystallographic and Spectroscopic Properties

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of alkenylboronic acids in the solid state. As mentioned earlier, these studies often reveal the formation of hydrogen-bonded dimers or trimers (boroxines). The crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions, which can be invaluable for understanding the compound's physical properties and reactivity. For drug development professionals, understanding the solid-state structure is critical for polymorphism studies and formulation development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of alkenylboronic acids in solution.

-

¹H NMR: The protons on the double bond typically appear in the range of 5.0-7.5 ppm. Their coupling constants (J-values) can provide information about the stereochemistry of the double bond (E vs. Z). The protons of the -OH groups on the boron are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.

-

¹³C NMR: The carbons of the double bond are readily observed in the ¹³C NMR spectrum, typically in the region of 120-150 ppm. The carbon atom directly attached to the boron atom can be broad due to the quadrupolar nature of the boron nucleus.

-

¹¹B NMR: ¹¹B NMR is a highly diagnostic technique for studying boronic acids. The chemical shift of the boron nucleus is sensitive to its coordination environment. For a trigonal planar alkenylboronic acid (R-B(OH)₂), the ¹¹B NMR signal typically appears in the range of +25 to +35 ppm. Upon formation of the tetrahedral boronate species (R-B(OH)₃⁻) at higher pH, the signal shifts upfield to a region of +3 to +10 ppm. This technique can be used to study the equilibrium between the neutral boronic acid and the anionic boronate.

Infrared (IR) Spectroscopy

IR spectroscopy can provide useful information about the functional groups present in an alkenylboronic acid. Key vibrational bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded -OH groups.

-

C=C stretch: A band in the region of 1600-1650 cm⁻¹, corresponding to the carbon-carbon double bond.

-

B-O stretch: A strong, broad band typically found in the region of 1300-1400 cm⁻¹.

-

C-B stretch: A weaker band that can sometimes be observed in the 1000-1100 cm⁻¹ region.

Experimental Protocols

Determination of pKa by pH-metric Titration

This protocol provides a reliable method for determining the pKa of an alkenylboronic acid.

Methodology:

-

Preparation of the Boronic Acid Solution: Accurately weigh approximately 0.1 mmol of the alkenylboronic acid and dissolve it in a known volume (e.g., 50 mL) of a 0.1 M solution of an inert salt, such as KCl or NaCl. The inert salt helps to maintain a constant ionic strength throughout the titration.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, accurately measured increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point. More accurate determinations can be made by using specialized software to fit the titration curve.

Workflow for pKa Determination

Caption: Workflow for pKa determination of an alkenylboronic acid.

Monitoring Stability by ¹H NMR

This protocol allows for the assessment of the stability of an alkenylboronic acid under specific conditions (e.g., in a particular solvent or at a certain pH).

Methodology:

-

Prepare a Stock Solution: Prepare a stock solution of the alkenylboronic acid of known concentration in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Prepare a Standard Solution: Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the same deuterated solvent. The internal standard should be stable under the test conditions and have a signal in a region of the ¹H NMR spectrum that does not overlap with the signals of the alkenylboronic acid.

-

Prepare the Test Sample: In an NMR tube, combine a known volume of the boronic acid stock solution with a known volume of the internal standard stock solution.

-

Acquire Initial Spectrum: Acquire a ¹H NMR spectrum of the sample at time t=0. Integrate the signals of the alkenylboronic acid and the internal standard.

-

Incubate and Monitor: Store the NMR tube under the desired test conditions (e.g., at a specific temperature, exposed to air, etc.). Acquire ¹H NMR spectra at regular time intervals.

-

Analyze the Data: For each time point, calculate the ratio of the integral of the alkenylboronic acid signal to the integral of the internal standard signal. A decrease in this ratio over time indicates degradation of the alkenylboronic acid.

Logical Relationship of Physical Properties and Synthetic Utility

Caption: Interplay of physical properties and synthetic utility.

Conclusion

The physical properties of alkenylboronic acids are not mere academic curiosities; they are critical parameters that profoundly influence their practical application in organic synthesis and drug development. A comprehensive understanding of their structure, stability, solubility, and acidity allows the modern chemist to troubleshoot reactions, design robust purification strategies, and ensure the long-term viability of these valuable reagents. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools to confidently and effectively utilize alkenylboronic acids in their synthetic endeavors. As the demand for more complex and diverse molecular architectures continues to grow, a deep appreciation for the fundamental physical chemistry of these reagents will remain an essential component of successful chemical innovation.

References

A Senior Application Scientist's Guide to the Key Applications of Boronic Acids in Organic Synthesis

Introduction: The Unique Chemistry of Boronic Acids

Boronic acids, a class of organoboron compounds with the general structure R-B(OH)₂, have transitioned from chemical curiosities to indispensable tools in modern organic synthesis. Their unique properties—mild Lewis acidity, general stability to air and moisture, and low toxicity—make them highly versatile building blocks.[1][2][3] The boron atom's electron-deficient nature is central to their reactivity, allowing them to engage in a wide array of chemical transformations that are foundational to pharmaceutical research, agrochemical development, and materials science.[2][3]

This guide provides an in-depth exploration of the core applications of boronic acids, moving beyond simple reaction lists to explain the causality behind their utility. We will delve into the mechanisms of Nobel Prize-winning cross-coupling reactions, explore their role in forming carbon-heteroatom bonds, and examine their growing importance in medicinal chemistry and chemical sensing.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most significant application of boronic acids, earning Akira Suzuki a share of the 2010 Nobel Prize in Chemistry.[4] This palladium-catalyzed reaction forges a new carbon-carbon bond by coupling an organoboron compound with an organic halide or triflate.[1][5] Its widespread adoption is due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[6]

The "Why": Mechanistic Causality

The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is key to troubleshooting and optimizing the reaction.

The three primary steps are:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[5][7] This is often the rate-determining step.

-

Transmetalation : This is the crucial step where the boronic acid transfers its organic group to the palladium center. This process is not spontaneous; it requires activation by a base. The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which readily exchanges its organic group (R') with the halide on the palladium complex.[5][6][7] The choice of base is critical as it directly mediates the key bond-forming precursor.

-

Reductive Elimination : The two organic groups on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Common Suzuki-Miyaura Reaction Conditions

| Component | Common Examples | Role / Insight |

| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pd(0) is the active catalyst. Pd(II) sources are "precatalysts" that are reduced in situ. |

| Ligand | PPh₃, SPhos, XPhos, JohnPhos | Stabilizes the Pd center and modulates its reactivity. Bulky, electron-rich phosphine ligands often accelerate oxidative addition and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | Activates the boronic acid for transmetalation. Stronger bases can sometimes be detrimental, causing side reactions. |

| Solvent | Toluene, Dioxane, THF, DMF (often with water) | Solubilizes reactants and catalyst. The presence of water can aid in dissolving the base and facilitating the formation of the boronate "ate" complex. |

| Electrophile (R-X) | Aryl/Vinyl Iodides, Bromides, Triflates | Reactivity order is generally I > Br > OTf >> Cl. Chlorides often require more specialized, highly active catalysts. |

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), and the base (e.g., cesium carbonate, 2.0–3.0 equiv).[5]

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s) (e.g., a mixture of THF and water).[5] Finally, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and 2-(ditert-butylphosphino)-biphenyl).[5]

-

Reaction: Heat the mixture to the desired temperature (e.g., 40–100 °C) and stir for the required time (typically 2–24 hours), monitoring by TLC or LC-MS.[5][8]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench with an aqueous solution (e.g., saturated aq. NH₄Cl) and extract the product with an organic solvent like ethyl acetate.[5]

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the final biaryl product.[5]

Beyond C-C Bonds: Chan-Lam and Petasis Reactions

While the Suzuki coupling is paramount, the utility of boronic acids extends to forming crucial carbon-heteroatom and carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.

Chan-Lam Coupling: Forging C-N, C-O, and C-S Bonds

The Chan-Lam coupling provides a powerful method for forming aryl-nitrogen, aryl-oxygen, and aryl-sulfur bonds using a copper catalyst.[9][10] It serves as a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. A key advantage is its operational simplicity; it can often be run at room temperature and open to the air.[9][11]

The mechanism is believed to involve a Cu(II) or Cu(III) intermediate.[10][11][12] The reaction begins with the coordination of the amine or alcohol to the copper center, followed by transmetalation with the boronic acid. A final reductive elimination step forges the C-N or C-O bond and regenerates a lower-valent copper species, which is then re-oxidized by air to complete the catalytic cycle.[9][11][12]

Typical Substrates: Phenols, anilines, amides, imides, carbamates, and sulfonamides.[9][11]

Petasis Reaction: A Powerful Multicomponent Reaction

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component coupling of a boronic acid, an amine, and a carbonyl (often an aldehyde or an α-keto acid).[13][14] This reaction is exceptionally useful for the synthesis of substituted amines, including valuable unnatural α-amino acids, in a single, atom-economical step.[14][15]

The reaction proceeds through the formation of an iminium ion intermediate from the amine and carbonyl. The boronic acid then adds its organic substituent to this electrophilic intermediate, forming the new C-N and C-C bonds.[13] A key advantage over the traditional Mannich reaction is that the final nucleophilic addition step is typically irreversible, leading to higher yields and a broader substrate scope.[14]

Caption: Workflow of the three-component Petasis reaction.

Boronic Acids in Medicinal Chemistry and Chemical Biology

The unique ability of the boronic acid moiety to interact with biological nucleophiles has led to its emergence as a critical pharmacophore in drug design.[16][17]

Enzyme Inhibition: The Bortezomib Story

The most prominent example is Bortezomib (Velcade®) , a first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[17][18][19][20] The proteasome is a cellular complex that degrades unwanted proteins.[18][20] Cancer cells rely on this system to survive and proliferate.[18]

Mechanism of Action: The boron atom in Bortezomib forms a stable, reversible covalent bond with the N-terminal threonine hydroxyl group in the active site of the 26S proteasome.[20] This inhibition disrupts protein homeostasis, leading to an accumulation of pro-apoptotic factors and ultimately triggering programmed cell death in cancer cells.[18][21][22] The success of Bortezomib has spurred the development of other boronic acid-based drugs, such as ixazomib.[17]

Chemical Sensing: Detecting Sugars and Diols

Boronic acids have the remarkable ability to form reversible covalent bonds (cyclic esters) with compounds containing 1,2- or 1,3-diols, such as saccharides (sugars).[23][24][25][26][27] This interaction is pH-dependent and forms the basis for a wide range of chemical sensors.[24][27]

When a boronic acid is appended to a fluorescent molecule, its binding to a sugar can alter the electronic properties of the fluorophore, causing a change in fluorescence intensity or color.[23][24] This principle is widely exploited for developing glucose sensors for diabetes management, allowing for optical or electrochemical detection of glucose levels.[23][24][25][28]

Caption: Boronic acid-based sensing of a cis-diol compound.

Boronic Acids as Catalysts

Beyond being reagents in transition-metal catalysis, boronic acids themselves can function as mild Lewis acid catalysts.[29] This application leverages their ability to form reversible covalent bonds with hydroxyl groups, activating them for further reactions.[29] This approach, known as boronic acid catalysis (BAC), offers a green and atom-economical alternative to traditional methods that require stoichiometric activation of alcohols or carboxylic acids.[29] For example, boronic acids can catalyze the direct formation of amides from carboxylic acids and amines by activating the carboxylic acid.[29][30]

Conclusion and Future Outlook

From their foundational role in the Suzuki-Miyaura coupling to their sophisticated applications in FDA-approved drugs and advanced chemical sensors, boronic acids have proven to be exceptionally versatile and powerful molecules in the chemist's toolkit.[3][31][32] Their stability, predictable reactivity, and unique biological interactions ensure their continued importance. Future research will undoubtedly uncover new catalytic systems, expand their role in multicomponent reactions, and lead to the design of next-generation therapeutics and diagnostics built upon the remarkable chemistry of the boronic acid functional group.

References

-

Bortezomib - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

D'Silva, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(15), 2749. (URL: [Link])

-

Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8, 59. (URL: [Link])

-

Al-Harbi, S., et al. (2022). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Oncology Reports, 47(5), 89. (URL: [Link])

-

Bortezomib - Wikipedia. (URL: [Link])

-

Chan-Lam Coupling: Mechanism & Examples. (URL: [Link])

-

Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6666. (URL: [Link])

-

What is the mechanism of Bortezomib? - Patsnap Synapse. (2024). (URL: [Link])

-

Twilton, J., et al. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(24), 12137-12173. (URL: [Link])

-

Tripp, J. C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Medicinal Chemistry Communications, 1(3), 181-195. (URL: [Link])

-

Yan, J., et al. (2015). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Sensors, 15(1), 1635-1659. (URL: [Link])

-

Petasis reaction - Grokipedia. (URL: [Link])

-

Mechanistic Development and Recent Applications of the Chan-Lam Amination. - SciSpace. (2019). (URL: [Link])

-

Bortezomib: Understanding the Mechanism of Action | Molecular Cancer Therapeutics. (2011). (URL: [Link])

-

Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry, 195, 112285. (URL: [Link])

-

Suzuki Coupling: Mechanism & Examples. (URL: [Link])

-

The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (URL: [Link])

-

Understanding Boronic Acids: Properties and Synthesis Uses. (URL: [Link])

-

Petasis Reaction - Organic Chemistry Portal. (URL: [Link])

-

Li, D., et al. (2017). Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. Analytical Chemistry, 89(7), 4195-4201. (URL: [Link])

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). (URL: [Link])

-

Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

-

The Petasis Reaction: Applications and Organic Synthesis-A Comprehensive Review. (2025). Topics in Current Chemistry, 383(1), 7. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). (URL: [Link])

-

Electrochemical detection based on the boronic acid-diol interaction. - ResearchGate. (URL: [Link])

-

Chan–Lam coupling - Wikipedia. (URL: [Link])

-

Candeias, N. R., et al. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(4), 2252-2305. (URL: [Link])

-

Book Review: Boronic Acids - Dennis G. Hall - Organic Chemistry Portal. (URL: [Link])

-

Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis - Analytical Chemistry - ACS Figshare. (URL: [Link])

-

Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023). (URL: [Link])

-

Boronic acid catalysis - Chemical Society Reviews (RSC Publishing). (2019). (URL: [Link])

-

Applications of boronic acids in organic synthesis - ResearchGate. (URL: [Link])

-

General mechanism of Suzuki–Miyaura cross-coupling. - ResearchGate. (URL: [Link])

-

Boronic acid-based sensors for small-molecule reactive species: A review - ResearchGate. (2025). (URL: [Link])

-

Boronic-Acid-Modified Nanomaterials for Biomedical Applications | ACS Omega. (2021). (URL: [Link])

-

Electrochemical sensing using boronic acids - the University of Bath's research portal. (2015). (URL: [Link])

-

Electrochemical sensing using boronic acids - Chemical Communications (RSC Publishing). (URL: [Link])

-

Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity | Accounts of Chemical Research. (URL: [Link])

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. (URL: [Link])

-

Boronic Acids Preparation and Applications in Organic Synthesis. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. scispace.com [scispace.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Petasis Reaction [organic-chemistry.org]

- 15. The Petasis Reaction: Applications and Organic Synthesis-A Comprehensive Review [pubmed.ncbi.nlm.nih.gov]

- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bortezomib - Wikipedia [en.wikipedia.org]

- 21. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 26. Electrochemical sensing using boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 32. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Importance of Alkenylboronic Acids in C-C Bond Formation

An Application Guide to the Suzuki-Miyaura Cross-Coupling of (E)-Pent-1-en-1-ylboronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its robustness, functional group tolerance, and relatively mild conditions.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron species with an organohalide or pseudohalide.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1]

While widely used for constructing biaryl systems, the Suzuki-Miyaura reaction is exceptionally powerful for creating C(sp²)–C(sp²) bonds involving alkenes, leading to the synthesis of valuable polyolefins, styrenes, and other conjugated systems.[1][3] This guide focuses specifically on the application of (E)-pent-1-en-1-ylboronic acid, a representative alkenylboronic acid. The coupling of such reagents is performed with high stereochemical retention, making it a predictable and reliable method for synthesizing complex molecules with defined olefin geometry.[4][5]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and causality behind key experimental choices, providing a framework for rational protocol design and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for optimizing conditions and diagnosing issues. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps centered around a palladium catalyst.[2][3]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst complex inserting into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X). This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[1][2] The reactivity of the halide partner typically follows the trend: I > OTf > Br >> Cl.[1]

-

Transmetalation: This is the crucial step where the organic moiety from the organoboron species is transferred to the palladium(II) center. This process requires activation by a base.[6][7] The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic borate species (e.g., [R²-B(OH)₃]⁻), which then facilitates the transfer of the R² group (the pent-1-en-1-yl group in this case) to the palladium, displacing the halide or other ligand.[8][9]

-

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters & Optimization

The success of the coupling of pent-1-en-1-ylboronic acid hinges on the careful selection of several interdependent parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligands is paramount. The ligand stabilizes the palladium center, influences its reactivity, and can be critical for achieving high yields, especially with challenging substrates.[1]

-

Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective catalyst for many Suzuki couplings, including those with vinylboronic acids.[10] It is often used for coupling with aryl bromides and iodides. However, it can be sensitive to air and may require higher catalyst loadings or temperatures.

-

Modern Precatalysts (Buchwald Ligands): For more challenging couplings, such as those involving aryl chlorides or sterically hindered partners, modern catalyst systems are preferred. These systems often use a stable Pd(II) precatalyst paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[10] These ligands promote the formation of the active monoligated Pd(0) species, which accelerates both the oxidative addition and reductive elimination steps.[11][12] Using a precatalyst that rapidly forms the active species is particularly important for unstable boronic acids that can degrade under basic reaction conditions.[12][13]

The Critical Role of the Base

The base is not a mere spectator; it is essential for the transmetalation step.[1][6] Organoboron compounds are generally unreactive for transmetalation until activated by a base.[7] The base performs multiple roles:

-

It activates the boronic acid by forming a more nucleophilic borate complex ([R-B(OH)₃]⁻).[8]

-

It can facilitate the formation of a palladium-hydroxo complex ([ArPd(OH)L₂]), which may then react with the neutral boronic acid.[9]

Common Bases and Their Characteristics:

-

Potassium Phosphate (K₃PO₄): A strong, effective base often used in a variety of solvent systems. It is a frequent choice for couplings with boronic acids that may be prone to decomposition.[14]

-

Carbonates (Cs₂CO₃, K₂CO₃, Na₂CO₃): These are widely used bases. Cesium carbonate is stronger and more soluble than potassium or sodium carbonate and can be particularly effective for difficult couplings.[6]

-

Hydroxides (NaOH, KOH): Strong bases that are effective but can promote side reactions, including hydrolysis of sensitive functional groups or protodeboronation of the boronic acid.[6]

-

Fluorides (KF, CsF): Milder bases that can be advantageous when coupling substrates with base-sensitive functional groups.[7][15]

Solvent System Considerations

The choice of solvent can significantly affect reaction rate and yield by influencing the solubility of reagents and the stability of intermediates.[16][17]

-

Biphasic Systems: Many Suzuki reactions are run in a biphasic mixture of an organic solvent (e.g., Toluene, Dioxane, THF) and water.[1] Water helps to dissolve the inorganic base and facilitates the formation of the active borate species.[18] Vigorous stirring is essential in these systems to ensure efficient mixing.

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) can also be used. The choice of a polar solvent can sometimes influence the selectivity of the reaction.[16][17][19]

-

Anhydrous Conditions: For substrates that are highly sensitive to water, such as those prone to rapid protodeboronation, running the reaction under anhydrous conditions with a soluble organic base or a finely powdered inorganic base may be necessary.[20]

Data Summary: Typical Reaction Parameters

The following table summarizes common parameters for the Suzuki coupling of alkenylboronic acids. The optimal conditions are highly dependent on the specific aryl/vinyl halide used.

| Parameter | Common Choices & Conditions | Rationale & Considerations |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3) | Buchwald precatalysts offer high activity and air stability, ideal for challenging substrates like aryl chlorides.[10][12] |

| Ligand | PPh₃, PCy₃, Buchwald Ligands (XPhos, SPhos) | Bulky, electron-rich phosphines accelerate key steps in the catalytic cycle and improve catalyst stability.[10] |

| Base (Equivalents) | K₃PO₄ (2-3 equiv), Cs₂CO₃ (2-3 equiv), K₂CO₃ (2-3 equiv), NaOH (2-3 equiv) | The base must be strong enough to activate the boronic acid but not so strong as to cause degradation.[6][20] |

| Solvent System | Toluene/H₂O, 1,4-Dioxane/H₂O, THF/H₂O, DMF | A biphasic system with water is common to dissolve the inorganic base.[1][18] Anhydrous conditions may be needed for sensitive substrates.[20] |

| Temperature | Room Temperature to 110 °C | Higher temperatures are often needed for less reactive halides (e.g., chlorides).[2] Room temperature reactions are possible with highly active catalysts.[7] |

| Concentration | 0.1 M - 0.5 M (relative to limiting reagent) | Higher concentrations can increase reaction rates, but lower concentrations may be needed to manage exotherms or solubility issues. |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of (E)-pent-1-en-1-ylboronic acid with an aryl bromide.

Materials:

-

Aryl bromide (1.0 equiv)

-

(E)-pent-1-en-1-ylboronic acid (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., XPhos Pd G3, 1-2 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

-

Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v), properly degassed

-

Reaction vessel (e.g., Schlenk flask or sealed vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (E)-pent-1-en-1-ylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid.[20]

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 equiv).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe to achieve the desired concentration (typically 0.1 M to 0.5 M with respect to the aryl bromide).[20] Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is crucial to prevent catalyst oxidation.

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C). Stir the mixture vigorously for the duration of the reaction.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[20]

-